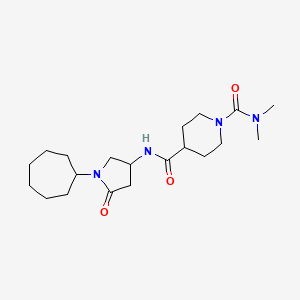![molecular formula C21H24N2O2S B6125652 2-(3-methoxyphenyl)-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B6125652.png)
2-(3-methoxyphenyl)-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methoxyphenyl)-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}piperidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a piperidine derivative and has been synthesized using several methods.
Mechanism of Action
The exact mechanism of action of 2-(3-methoxyphenyl)-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}piperidine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. These actions are thought to contribute to its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-methoxyphenyl)-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}piperidine can affect several biochemical and physiological processes in the body. It has been found to increase the levels of dopamine and serotonin in the brain, which can help improve mood and reduce symptoms of depression and anxiety. The compound has also been shown to have antioxidant and anti-inflammatory properties, which can help protect against neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3-methoxyphenyl)-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}piperidine in lab experiments is its potential therapeutic applications. The compound has shown promising results in treating several neurological disorders, which can be beneficial for drug development. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to produce large quantities for experiments.
Future Directions
There are several future directions for research on 2-(3-methoxyphenyl)-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}piperidine. One area of interest is its potential use in treating addiction and substance abuse disorders. The compound has been found to reduce drug-seeking behavior in animal studies, which can be promising for developing new treatments for addiction. Another area of research is its potential use in treating pain. Studies have shown that the compound can reduce pain sensitivity in animal models, which can be beneficial for developing new pain medications. Finally, more research is needed to fully understand the mechanism of action of 2-(3-methoxyphenyl)-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}piperidine and its effects on the body, which can help develop more effective and safer treatments for neurological disorders.
Synthesis Methods
There are several methods used to synthesize 2-(3-methoxyphenyl)-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}piperidine. One of the commonly used methods involves the reaction of 3-methoxybenzaldehyde with 2-thiophenecarboxaldehyde in the presence of sodium hydroxide to form 2-(3-methoxyphenyl)-2-thienylacetaldehyde. This intermediate compound is then reacted with 5-methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylic acid to form the final product.
Scientific Research Applications
2-(3-methoxyphenyl)-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}piperidine has been studied extensively for its potential therapeutic applications. The compound has been found to have antipsychotic, antidepressant, and anxiolytic effects. It has also shown promising results in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-[[2-(3-methoxyphenyl)piperidin-1-yl]methyl]-5-methyl-2-thiophen-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-15-18(22-21(25-15)20-10-6-12-26-20)14-23-11-4-3-9-19(23)16-7-5-8-17(13-16)24-2/h5-8,10,12-13,19H,3-4,9,11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOJKKOVIFIUTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CS2)CN3CCCCC3C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,5-dichlorophenyl)sulfonyl]-1-(2-phenylethyl)-2,6-piperazinedione](/img/structure/B6125571.png)
![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2-pyridinylmethyl)amine](/img/structure/B6125584.png)
![N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B6125592.png)

![2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(4-fluorophenyl)-4(3H)-pyrimidinone](/img/structure/B6125599.png)
![N-(4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6125627.png)
![3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B6125633.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-thiophenecarboxamide](/img/structure/B6125637.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(2-thienylacetyl)-3-piperidinyl]propanamide](/img/structure/B6125645.png)
![N-methyl-5-oxo-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B6125655.png)
![N-(2-methyl-3-{[(3-methylphenoxy)acetyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B6125659.png)
![4-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-3-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6125662.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-hydroxy-2-methylpropanamide](/img/structure/B6125670.png)
